molecular formula C13H8F3NO2 B11850470 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione

Cat. No.: B11850470
M. Wt: 267.20 g/mol
InChI Key: KRSLZAISYKFNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a quinoline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione typically involves the reaction of quinoline derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways.

Comparison with Similar Compounds

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a quinoline moiety, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2

InChI Key

KRSLZAISYKFNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1

Origin of Product

United States

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